N-[2-(1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-[2-(1H-Indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic compound featuring a pyrazolo[3,4-b]pyridine core substituted with three methyl groups (positions 1, 3, and 6) and an N-linked 2-(1H-indol-3-yl)ethyl carboxamide moiety. The pyrazolo[3,4-b]pyridine scaffold is known for its structural similarity to purine bases, enabling interactions with biological targets such as kinases and G protein-coupled receptors (GPCRs) . The trimethyl substitutions likely enhance metabolic stability by reducing oxidative degradation .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-12-10-16(18-13(2)24-25(3)19(18)23-12)20(26)21-9-8-14-11-22-17-7-5-4-6-15(14)17/h4-7,10-11,22H,8-9H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXKKRLNZBICFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be similar to those of its parent compounds, tryptamine and naproxen. Tryptamine is a biogenic amine that plays a fundamental role in the human body, particularly within the central nervous system. Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) that targets cyclooxygenase (COX) isoenzymes, COX-1, and COX-2.
Mode of Action
The mode of action of this compound is likely to involve the inhibition of COX isoenzymes, similar to naproxen. This results in analgesic and anti-inflammatory effects. The tryptamine component of the molecule may interact with various receptors in the central nervous system, influencing processes such as sleep, cognition, memory, temperature regulation, and behavior.
Biochemical Pathways
The compound’s action on COX isoenzymes blocks the conversion of arachidonic acid to prostaglandin G, which is the first step in the synthesis of prostaglandins and thromboxanes. These substances are involved in rapid physiological responses. The tryptamine component may affect various biochemical pathways related to its role as a neuromodulator.
Biological Activity
The compound N-[2-(1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a member of the pyrazolo[3,4-b]pyridine family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound through a synthesis of available research findings, case studies, and data tables.
Chemical Information
- Molecular Formula: C18H20N4O
- Molecular Weight: 304.38 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CC(C(=O)NCCN1C=C(C2=CC=CC=C21)C(=O)N(C)C)C
Structure Analysis
The compound features an indole moiety linked to a pyrazolo[3,4-b]pyridine structure. The presence of both the indole and pyrazole rings suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer activity. For instance:
- A study identified several pyrazolo[3,4-b]pyridine derivatives with IC50 values in the nanomolar range against various cancer cell lines. Specifically, compounds showed inhibition of cancer cell proliferation and induction of apoptosis in A172 and U87MG cell lines .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 15y | A172 | 200 |
| 15y | U87MG | 150 |
| 15y | A375 | 300 |
The mechanism of action for this class of compounds often involves inhibition of specific kinases and modulation of signaling pathways associated with cell proliferation and survival. For example:
- Inhibitors targeting TBK1 (TANK-binding kinase 1) have been shown to disrupt downstream signaling pathways related to inflammation and tumor progression .
Other Biological Activities
In addition to anticancer effects, pyrazolo[3,4-b]pyridines have demonstrated:
- Antimicrobial Activity: Some derivatives exhibit antibacterial and antifungal properties .
- Anti-inflammatory Effects: Compounds have been tested for their ability to inhibit inflammatory cytokines and pathways .
Case Study 1: Antitumor Activity Assessment
A recent study evaluated the antitumor activity of a series of pyrazolo[3,4-b]pyridine derivatives. Compound 15y was highlighted as a potent TBK1 inhibitor with an IC50 value of 0.2 nM. The study also demonstrated its efficacy in reducing tumor cell viability in vitro across multiple cancer cell lines .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of pyrazolo[3,4-b]pyridines revealed that modifications at specific positions significantly affect biological activity. For example, substituents on the indole or pyrazole rings can enhance potency against cancer cells while reducing toxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous pyrazolo[3,4-b]pyridine derivatives, emphasizing substituent effects on physicochemical properties and biological activity.
Core Structure and Substituent Variations
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine Derivatives
Functional Implications of Substituents
Indole vs. Phenyl Groups: The target compound’s indol-3-yl ethyl group may facilitate interactions with serotonin receptors (e.g., 5-HT2A/2C) due to structural mimicry of endogenous ligands . In contrast, phenyl-substituted analogs (e.g., N′-Acetyl-3-methyl-1,6-diphenyl derivative) exhibit higher lipophilicity (LogP > 4), which could hinder blood-brain barrier (BBB) penetration despite enhanced membrane affinity .
Halogen vs. However, steric bulk from the pyrazole ring may reduce solubility compared to the target’s indole-ethyl group .
Carboxamide Linkers :
- The ethyl linker in the target compound provides flexibility, allowing conformational adaptation to receptor pockets. Conversely, rigid ethenamine linkers (e.g., in ’s indole derivatives) restrict rotation, possibly enhancing selectivity but reducing binding entropy .
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability: Trimethyl substitutions in the target compound likely block cytochrome P450 oxidation sites, extending half-life compared to non-methylated analogs .
- Solubility : Compounds with diphenyl or bulky pyrazole groups (e.g., ) exhibit lower aqueous solubility (<10 µM in PBS), whereas the target’s indole moiety may improve solubility through π-stacking or hydrogen bonding .
- Toxicity : Chlorinated derivatives () risk generating reactive metabolites, while the target’s all-carbon substituents minimize this concern .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
